molecular formula C9H13N3O2 B11754314 (2-Morpholinopyrimidin-4-yl)methanol

(2-Morpholinopyrimidin-4-yl)methanol

Cat. No.: B11754314
M. Wt: 195.22 g/mol
InChI Key: FMYDHFZFQIHYTR-UHFFFAOYSA-N
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Description

(2-Morpholinopyrimidin-4-yl)methanol is a chemical compound with the molecular formula C9H13N3O2 It is a derivative of pyrimidine, featuring a morpholine ring attached to the pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholinopyrimidin-4-yl)methanol typically involves the reaction of 2-chloropyrimidine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholinopyrimidin-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Morpholinopyrimidin-4-yl)methanol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the PI3 kinase pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis in cancer cells . Additionally, it can modulate the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Morpholinopyrimidin-4-yl)methanol is unique due to its specific combination of the morpholine and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes and pathways makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(2-morpholin-4-ylpyrimidin-4-yl)methanol

InChI

InChI=1S/C9H13N3O2/c13-7-8-1-2-10-9(11-8)12-3-5-14-6-4-12/h1-2,13H,3-7H2

InChI Key

FMYDHFZFQIHYTR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CO

Origin of Product

United States

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